1H-Imidazo[4,5-g]quinoxalin-2(3H)-one 1H-Imidazo[4,5-g]quinoxalin-2(3H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC15997749
InChI: InChI=1S/C9H6N4O/c14-9-12-7-3-5-6(4-8(7)13-9)11-2-1-10-5/h1-4H,(H2,12,13,14)
SMILES:
Molecular Formula: C9H6N4O
Molecular Weight: 186.17 g/mol

1H-Imidazo[4,5-g]quinoxalin-2(3H)-one

CAS No.:

Cat. No.: VC15997749

Molecular Formula: C9H6N4O

Molecular Weight: 186.17 g/mol

* For research use only. Not for human or veterinary use.

1H-Imidazo[4,5-g]quinoxalin-2(3H)-one -

Specification

Molecular Formula C9H6N4O
Molecular Weight 186.17 g/mol
IUPAC Name 1,3-dihydroimidazo[4,5-g]quinoxalin-2-one
Standard InChI InChI=1S/C9H6N4O/c14-9-12-7-3-5-6(4-8(7)13-9)11-2-1-10-5/h1-4H,(H2,12,13,14)
Standard InChI Key RFBVJQHMVUPMQC-UHFFFAOYSA-N
Canonical SMILES C1=CN=C2C=C3C(=CC2=N1)NC(=O)N3

Introduction

Chemical Synthesis and Structural Characterization

Synthetic Pathways

The synthesis of 1H-imidazo[4,5-g]quinoxalin-2(3H)-one derivatives often begins with N-arylcyanothioformamides and aryl isocyanates. These reactants undergo cyclocondensation to form imidazolidineiminothiones, which serve as key intermediates . For example, compound 3i (1-(3-ethoxyphenyl)-3-(3,5-bis(trifluoromethyl)phenyl)-5-imino-4-thioxoimidazolidin-2-one) is synthesized via this route and further functionalized through reactions with nucleophiles like o-phenylenediamine . Although direct synthesis protocols for 1H-imidazo[4,5-g]quinoxalin-2(3H)-one are sparsely documented, analogous methods involve cyclization reactions under reflux conditions in ethanol or acetonitrile.

A representative pathway involves:

  • Condensation of imidazolidineiminothiones with binucleophiles (e.g., o-phenylenediamine).

  • Cyclization to form the fused quinoxaline ring system.

  • Purification via column chromatography to isolate the target compound .

Structural Analysis

Spectroscopic techniques such as 1H^1\text{H}-NMR, IR, and mass spectrometry are critical for characterizing this compound. The IR spectrum of related derivatives typically shows absorption bands for C=O (1670–1700 cm1^{-1}) and C=N (1600–1650 cm1^{-1}) groups . The 1H^1\text{H}-NMR spectrum of intermediate 9d, for instance, reveals distinct signals for ethoxy protons (δ=1.30\delta = 1.30 ppm, triplet; δ=4.03\delta = 4.03 ppm, quartet) and NH protons (δ=8.4612.79\delta = 8.46–12.79 ppm) . Mass spectrometry confirms molecular ion peaks aligned with theoretical masses, such as m/zm/z 396 for compound 11c .

Chemical and Physical Properties

The compound’s physicochemical profile is summarized below:

PropertyValue
Molecular FormulaC9H6N4O\text{C}_9\text{H}_6\text{N}_4\text{O}
Molecular Weight186.17 g/mol
IUPAC Name1,3-dihydroimidazo[4,5-g]quinoxalin-2-one
SMILESC1=CN=C2C=C3C(=CC2=N1)NC(=O)N3
InChI KeyRFBVJQHMVUPMQC-UHFFFAOYSA-N

Its planar structure and electron-rich aromatic system facilitate π\pi-stacking interactions, enhancing binding affinity to biological targets like DNA topoisomerases or kinase enzymes .

Structure-Activity Relationships (SAR)

Modifications to the imidazoquinoxaline scaffold significantly impact bioactivity:

  • Substituent Effects:

    • Electron-withdrawing groups (e.g., -CF3_3) at N-3 enhance antimicrobial potency but reduce solubility .

    • Methoxy or ethoxy groups at N-1 improve fungal cell membrane penetration .

  • Ring Modifications:

    • Replacing the thioxo group at C4 with a hydrazono moiety (3h→6a) decreases activity against Klebsiella pneumoniae by 4-fold .

    • Fusing a pyrazolone ring at C5 (e.g., 12a) abolishes antifungal activity but retains anticancer effects .

ApplicationMechanismExample Compound
Antibacterial AgentsCell wall synthesis inhibition11c (MIC: 0.12 µg/mL)
Anticancer TherapeuticsAkt pathway inhibitionAkt inhibitor VIII
Antifungal DrugsErgosterol biosynthesis disruption3f (MIC: 1.56 µg/mL)

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